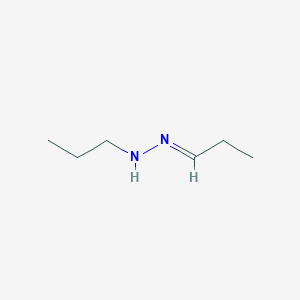

Propanal, propylhydrazone

Description

Significance of Hydrazone Derivatives in Organic Chemistry Research

Hydrazones are a significant class of organic compounds characterized by the R1R2C=N-NH2 structure, which is formed by the reaction of aldehydes or ketones with hydrazine (B178648). wikipedia.org Their importance in organic chemistry research is multifaceted and stems from several key characteristics:

Synthetic Intermediates: Hydrazones are highly valuable as intermediates in a wide array of chemical reactions. wikipedia.orgmdpi.com They are notably used in the Wolff-Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction to produce vinyl compounds. wikipedia.org They also serve as crucial synthons for creating various five, six, or seven-membered heterocyclic compounds, which are structures of great interest in medicinal and materials science. mdpi.com

Diverse Reactivity: The hydrazone functional group can react with both electrophiles and nucleophiles. mdpi.com These compounds can undergo hydrolysis to revert to their original aldehyde/ketone and hydrazine constituents, can be reduced to form corresponding amines, and can react with nitrous acid to form azo compounds. evitachem.com

Wide Range of Applications: The applications of hydrazone derivatives are extensive. They are used in the manufacturing of polymers and glues. mdpi.com Some hydrazones are utilized as pigments; for instance, Pigment Yellow 97 is a hydrazone. wikipedia.org In analytical chemistry, dinitrophenylhydrazine is used to detect aldehydes and ketones. wikipedia.org

Biological and Medicinal Importance: A vast body of research has focused on the biological activities of hydrazone derivatives. They have been shown to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgrroij.comijrps.com This has made them a subject of considerable interest in the development of new therapeutic agents. rroij.com Hydrazone-based linking strategies are also employed in medical biotechnology, for example, to attach drugs to specific antibodies for targeted drug delivery. wikipedia.org

Overview of Existing Academic Research on Propanal, Propylhydrazone (B13424999)

Academic research specifically on propanal, propylhydrazone is more limited compared to the broader hydrazone class. However, existing literature provides foundational information regarding its synthesis, properties, and detection in various contexts.

The synthesis of this compound is typically achieved through a direct condensation reaction between propanal and propylhydrazine (B1293729). evitachem.com This reaction is generally catalyzed by an acidic medium. evitachem.com Propanal itself can be produced via the hydroformylation of ethylene, while propylhydrazine can be synthesized from the reaction of hydrazine with propyl halides. evitachem.com

The compound has been identified in a few specialized research areas. For instance, a 2024 study using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as a minor constituent in the methanolic extract of the leaves and flowers of the Madhuca longifolia plant. ijoear.com Another study on the recycling of the water-phase from the hydrothermal conversion of biomass also detected this compound as a component in the processed water. diva-portal.org An older organic seminar abstract noted that the reaction of dipropyl-diazene with potassium n-propoxide in n-propyl alcohol yielded the propylhydrazone of propionaldehyde (B47417) as a major product. core.ac.uk

The physical and chemical properties of this compound have been cataloged in chemical databases. These provide essential data for researchers working with this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14N2 | evitachem.comnih.govchemsrc.com |

| Molecular Weight | 114.19 g/mol | evitachem.comnih.gov |

| CAS Number | 19718-39-9 | nih.govchemsrc.com |

| IUPAC Name | N-[(E)-propylideneamino]propan-1-amine | evitachem.comnih.gov |

| Vapor Pressure | 1.561 mmHg at 25°C | chemsrc.com |

| LogP | 1.77270 | chemsrc.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. evitachem.com | |

Spectroscopic and Thermochemical Data Spectral data is crucial for the identification and characterization of chemical compounds. For this compound, various spectral data sets are available.

| Data Type | Details | Source |

| Mass Spectrometry (GC-MS) | The NIST library contains the mass spectrum (electron ionization) for this compound. | nih.govnist.gov |

| 13C NMR Spectra | Available through spectral databases. | nih.gov |

| IR Spectra | Vapor phase IR spectra are available. | nih.gov |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -6350.30 ± 1.00 kJ/mol | chemeo.com |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -49.40 ± 1.00 kJ/mol | chemeo.com |

Structure

3D Structure

Properties

CAS No. |

19718-39-9 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

N-[(E)-propylideneamino]propan-1-amine |

InChI |

InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3/b7-5+ |

InChI Key |

UMOZTPPKYZWOTB-FNORWQNLSA-N |

SMILES |

CCCNN=CCC |

Isomeric SMILES |

CCCN/N=C/CC |

Canonical SMILES |

CCCNN=CCC |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Propanal, Propylhydrazone

Exploration of Direct Synthetic Routes

The most straightforward method for synthesizing propanal, propylhydrazone (B13424999) involves the direct reaction of propanal with propylhydrazine (B1293729). evitachem.com This approach is centered on the formation of a hydrazone linkage through a condensation reaction.

Condensation Reactions for Hydrazone Formation

The synthesis of propanal, propylhydrazone is typically achieved through a condensation reaction between propanal and propylhydrazine. evitachem.com This reaction involves the nucleophilic attack of the amino group of propylhydrazine on the carbonyl carbon of propanal, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. ontosight.ai The general reaction can be represented as:

Propanal + Propylhydrazine → this compound + H₂O evitachem.com

This type of reaction is fundamental in organic chemistry for the synthesis of a wide array of hydrazone derivatives. ontosight.ai

Optimization of Reaction Conditions and Yields

The efficiency of hydrazone formation is often influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of this compound. Key factors that can be adjusted include:

Catalyst: The condensation reaction is frequently catalyzed by the presence of an acid. evitachem.comontosight.ai The acid protonates the carbonyl oxygen of the propanal, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the propylhydrazine.

Solvent: The choice of solvent can impact reaction rates and yields. Solvents like ethanol (B145695) are commonly used for hydrazone synthesis. ontosight.ai

Temperature: The reaction may require heating to proceed at a reasonable rate. ontosight.ai

Removal of Water: As water is a byproduct of the condensation reaction, its removal can drive the equilibrium towards the formation of the hydrazone product, thereby increasing the yield.

Recent advancements in chemical synthesis have explored the use of machine learning and automated systems to accelerate the optimization of reaction conditions. rsc.orgnih.govsemanticscholar.org These approaches can systematically explore a wide range of variables to identify the optimal settings for yield and purity with minimal human intervention. semanticscholar.org

Table 1: Factors Influencing Condensation Reaction Yield

| Parameter | Effect on Reaction | Common Approaches for Optimization |

| Catalyst | Increases the rate of reaction by enhancing the electrophilicity of the carbonyl carbon. evitachem.com | Screening of various acid catalysts (e.g., mineral acids, organic acids). |

| Solvent | Can influence reactant solubility and reaction kinetics. ontosight.ai | Testing a range of polar and non-polar solvents. |

| Temperature | Affects the rate of reaction; higher temperatures generally increase the rate. ontosight.ai | Stepwise increase of temperature while monitoring reaction progress. |

| Water Removal | Shifts the reaction equilibrium towards product formation. | Use of dehydrating agents or azeotropic distillation. |

Formation Through Radical-Mediated Processes

Beyond direct condensation, this compound can also be conceptualized as forming through processes involving radical intermediates. These pathways are generally more complex and less common for direct synthesis but are relevant in understanding potential side reactions or alternative formation mechanisms under specific conditions, such as high temperatures.

Derivation from Azoalkane Pyrolysis (e.g., Azo-n-propane Pyrolysis)

The pyrolysis of azoalkanes, such as azo-n-propane, generates alkyl radicals. In this specific case, the thermal decomposition of azo-n-propane would produce n-propyl radicals and nitrogen gas. While not a direct synthesis of this compound, the propyl radicals formed could potentially engage in subsequent reactions that lead to its precursors.

Analysis of Radical Abstraction and Disproportionation Pathways in Formation

Radical reactions, such as abstraction and disproportionation, are key steps in many chemical processes. wikipedia.org

Radical Abstraction: A radical can abstract an atom (commonly hydrogen) from another molecule, creating a new radical and a stable molecule. wikipedia.org For instance, a propyl radical could abstract a hydrogen atom from a suitable donor.

Disproportionation: This process involves the reaction of two radicals where one radical abstracts a hydrogen atom from the other. wikipedia.org This results in the formation of an alkane and an alkene. For example, two propyl radicals could disproportionate to form propane (B168953) and propene.

While these radical processes are fundamental in organic chemistry, their direct application to form this compound in a controlled and high-yield manner is not a standard synthetic route. The formation of the necessary propanal and propylhydrazine precursors from radical reactions would likely be inefficient and produce a complex mixture of products.

Novel Catalytic Approaches to Synthesis

The field of catalysis is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly synthetic methods. mdpi.com For the synthesis of hydrazones and related compounds, novel catalytic approaches are being explored.

While specific research on novel catalytic methods for this compound is not extensively documented, general trends in organic synthesis suggest potential avenues:

Heterogeneous Catalysis: The use of solid catalysts, such as metal oxides or supported metal nanoparticles, could offer advantages in terms of catalyst recovery and reuse. mdpi.comgoogle.com For example, catalysts based on iron, a cheap and abundant metal, are being investigated for a variety of organic transformations. nih.gov Ceria-zirconia mixed oxides have shown effectiveness in the condensation reactions of propanal, leading to other products. researchgate.net

Homogeneous Catalysis: Soluble catalysts, including organocatalysts and metal complexes, can offer high activity and selectivity under mild reaction conditions. nih.gov For instance, L-proline has been used as a catalyst for the aldol (B89426) condensation of propanal with formaldehyde. rsc.org

Flow Chemistry: Continuous flow reactors are gaining prominence as a sustainable and safe alternative to traditional batch processes. nih.gov They allow for precise control over reaction parameters and can enhance reaction efficiency and safety.

The development of new catalytic systems for hydrazone synthesis remains an active area of research, with the potential to provide more efficient and sustainable routes to compounds like this compound.

Mechanistic Investigations of Propanal, Propylhydrazone Transformations

Reaction Pathways and Product Distribution Analysis

The transformations of propanal, propylhydrazone (B13424999) can proceed through several reaction pathways, largely dictated by the reaction conditions and the reagents involved.

One common reaction is hydrolysis , where the presence of an acid or base can cause the molecule to revert to its original constituents: propanal and propylhydrazine (B1293729). evitachem.com

Reduction of the C=N double bond is another significant pathway, leading to the formation of the corresponding saturated hydrazine (B178648) derivative. evitachem.com

In the presence of acidic catalysts like sulfuric acid, propanal itself can undergo a variety of reactions, including aldol (B89426) condensation, cyclotrimerization to form trioxanes, and the formation of hemiacetals, acetals, and polyacetals. researchgate.net These potential side reactions of the parent aldehyde highlight the complexity of the product distribution that can arise from transformations of propanal, propylhydrazone under acidic conditions.

The table below summarizes potential products from different reaction pathways of this compound and its precursors.

| Reaction Pathway | Reactant(s) | Key Conditions | Major Product(s) |

| Hydrolysis | This compound | Acid or Base | Propanal, Propylhydrazine |

| Reduction | This compound | Reducing Agent | Propyl-N-propylhydrazine |

| Pyrolysis (of propanal) | Propanal | High Temperature | Various radicals and small molecules (e.g., C₂H₅, CHO) |

| Acid-Catalyzed Reactions (of propanal) | Propanal | Sulfuric Acid | Aldol adducts, Trioxanes, Acetals |

Kinetic Studies of Formation and Decomposition Processes

Kinetic studies provide quantitative insights into the rates of formation and decomposition of this compound. The formation of hydrazones is typically a condensation reaction between an aldehyde or ketone and a hydrazine. ontosight.ai The synthesis of this compound is generally achieved through the condensation of propanal and propylhydrazine, often catalyzed by an acid. evitachem.com

The decomposition of related aldehydes has been the subject of detailed kinetic analysis. For example, the decomposition of propanal has been found to proceed through four primary unimolecular barrierless reactions at the initial stages of pyrolysis. researchgate.net High-pressure rate constants for these channels have been determined using theoretical methods like Variable Reaction Coordinate Transition State Theory. researchgate.net

Kinetic models have also been developed for the pyrolysis of similar small molecules, such as propylene (B89431) glycol, which can decompose to form propanal. espublisher.com These models help in predicting the evolution of products over time and under different temperature regimes. espublisher.com The study of such related systems provides a framework for understanding the kinetics of this compound decomposition.

The table below presents data on the enthalpy of formation and combustion for this compound, which are crucial thermodynamic parameters for kinetic modeling.

| Thermodynamic Quantity | Value | Units | Method | Reference |

| Enthalpy of formation (liquid) | 7.5 | kJ/mol | Ccb | Lebedeva, Masalitinova, et al., 1980 nist.gov |

| Enthalpy of combustion (liquid) | -4369.4 ± 0.8 | kJ/mol | Ccb | Lebedeva, Masalitinova, et al., 1980 nist.gov |

Tautomerism and Isomerization Research (e.g., Hydrazone-Azo Tautomeric Transformations)

A significant aspect of hydrazone chemistry is the phenomenon of tautomerism, specifically the equilibrium between the hydrazone and azo forms. rsc.orgpurdue.edu Tautomers are isomers that readily interconvert, typically through the migration of a proton. tgc.ac.inallen.in In the case of this compound, it can potentially exist in equilibrium with its azo tautomer, 1-propyldiazene-1-propene.

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and pH. researchgate.net For many azo dyes, the hydrazone form is found to be dominant under conventional conditions. rsc.orgresearchgate.net The stability of each tautomer is a key factor, with the keto (or in this case, hydrazone) form often being more stable than the enol (or azo) form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org

Research on related systems has shown that the azo-hydrazone tautomerism can be evidenced through various spectroscopic techniques, including UV-visible spectroscopy and NMR. rsc.org The energy difference between the tautomers can be small, allowing for the existence of both forms in solution. unifr.ch Theoretical calculations have also been employed to understand the intricate tautomeric equilibria in similar molecules. purdue.edu

The interconversion between the hydrazone and azo forms involves the migration of a proton and a shift of the double bond. This process is a type of dynamic isomerism. allen.in

Examination of Reactivity Profiles with Various Reagents

The reactivity of this compound is characterized by the presence of the C=N double bond and the nucleophilic nitrogen atoms. ontosight.aievitachem.com These functional groups allow it to participate in a variety of chemical reactions.

The nitrogen atoms in the hydrazone structure can act as nucleophiles in various organic transformations. evitachem.com This nucleophilicity is a key aspect of its reactivity profile.

Propanal, the precursor to this compound, is known to be more reactive towards nucleophilic reagents than its ketone counterpart, propanone. sarthaks.comcareers360.comdoubtnut.com This is attributed to both steric and electronic factors. The presence of two alkyl groups in propanone creates more steric hindrance around the carbonyl carbon compared to the single alkyl group in propanal. sarthaks.comcareers360.com Additionally, the two alkyl groups in a ketone donate electron density to the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. sarthaks.comcareers360.comdoubtnut.com

The C=N bond in this compound can undergo nucleophilic addition reactions. It can also be reduced to form the corresponding amine. evitachem.com The stability of the hydrazone bond makes it a useful intermediate in organic synthesis. evitachem.com

The table below outlines the expected reactivity of this compound with different classes of reagents.

| Reagent Class | Expected Reaction Type | Potential Products |

| Acids/Bases | Hydrolysis | Propanal, Propylhydrazine |

| Reducing Agents (e.g., NaBH₄) | Reduction | Propyl-N-propylhydrazine |

| Nucleophiles | Nucleophilic Addition | Addition products across the C=N bond |

| Electrophiles | Electrophilic attack on nitrogen | Substituted hydrazones |

Theoretical and Computational Studies of Propanal, Propylhydrazone

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Propanal, propylhydrazone (B13424999), methods like Density Functional Theory (DFT) are employed to determine its electronic structure and properties. caltech.edu These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

A key aspect of the electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. scirp.org For Propanal, propylhydrazone, the nitrogen atoms of the hydrazone group are typically electron-rich, while the hydrogen atoms are electron-poor.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another crucial tool. scirp.org The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests higher reactivity. scirp.org Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. acs.org

Table 1: Calculated Electronic Properties of a Representative Hydrazone

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

| Chemical Hardness | 3.85 eV |

| Chemical Softness | 0.26 eV⁻¹ |

Note: The values in this table are representative examples for a simple hydrazone and are intended for illustrative purposes.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This includes studying isomerization and other transformations.

Potential Energy Surface (PES) Mapping for Key Transformations

A Potential Energy Surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can identify stable isomers, transition states, and the minimum energy pathways for reactions. researchgate.net For this compound, a key transformation of interest is the E/Z isomerization around the C=N double bond. caltech.eduscielo.br

The PES for this isomerization would show two energy minima corresponding to the E and Z isomers. The path between these minima would proceed through a higher-energy transition state. The energy difference between the isomers and the height of the energy barrier of the transition state are critical parameters that can be calculated. caltech.edu

Application of Transition State Theory for Rate Constant Determination

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. caltech.edu It assumes a quasi-equilibrium between the reactants and the transition state complex. caltech.edu By determining the energy of the transition state from the PES, it is possible to calculate the activation energy for the reaction.

The rate constant (k) can then be estimated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation. This allows for a theoretical prediction of how fast a particular reaction, such as the E/Z isomerization of this compound, will occur at a given temperature.

Table 2: Representative Energy Profile for Hydrazone Isomerization

| Species | Relative Energy (kcal/mol) |

| E-isomer | 0.0 |

| Transition State | +25.0 |

| Z-isomer | +2.5 |

Note: These are hypothetical energy values for a representative hydrazone isomerization to illustrate the concept of a potential energy surface.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. researchgate.net In these simulations, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of molecular motions and interactions over time. researchgate.netchula.ac.th

For this compound, MD simulations can be used to study its conformational dynamics, its interactions with solvent molecules, and its behavior in larger systems. researchgate.net For instance, simulations can reveal the preferred conformations of the propyl groups and the flexibility of the hydrazone linkage. In the context of materials science or biochemistry, MD simulations could explore how this compound interacts with other molecules or surfaces. chula.ac.th

Computational Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. wildlife-biodiversity.com For this compound, this could involve predicting the outcome of reactions with various reagents.

By analyzing the electronic structure and steric factors, it is possible to predict which sites on the molecule are most likely to react. For example, the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms in the C=N bond can be quantified to predict the regioselectivity of addition reactions. Theoretical studies on similar hydrazones have investigated their reactions with electrophiles and nucleophiles, providing a framework for predicting the behavior of this compound. nih.gov

Advanced Applications in Organic Synthesis and Chemical Transformations

Propanal, Propylhydrazone (B13424999) as a Building Block in Complex Molecule Synthesis

As a bifunctional molecule, propanal, propylhydrazone serves as a valuable building block. Its backbone can be incorporated into larger structures, or its functional group can be transformed into other chemical moieties as part of a synthetic sequence.

The hydrazone functional group is a key structural motif in a wide array of biologically active compounds and is considered a privileged structure in medicinal chemistry. nih.govmdpi.comresearchgate.net Hydrazones and their derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov Consequently, simple hydrazones are often used as starting points or precursors for the synthesis of novel compounds for drug discovery. mdpi.com

Hydrazides, which are closely related to and can be derived from hydrazones, are precursors to many bioactive heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. mdpi.com While specific, publicly documented instances of this compound being a direct precursor to a commercial drug are not prominent, its value lies in its potential as a simple, readily available building block for generating libraries of more complex hydrazone derivatives for biological screening. The general synthetic accessibility and reactivity of the hydrazone group make compounds like this compound attractive starting materials in the early stages of pharmaceutical research and development. acs.org

A multi-step synthesis involves a sequence of chemical reactions where the product of one reaction becomes the starting material for the next. beilstein-journals.org Hydrazones are classic examples of stable intermediates that can be isolated and used in subsequent transformations. fiveable.me The formation of this compound from propanal is the first step in protecting or activating the carbonyl group for further reactions.

One of the most well-known reactions involving a hydrazone intermediate is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group (-CH₂-). fiveable.me In a hypothetical sequence, propanal could be converted to this compound, which would then undergo base-catalyzed reduction to yield propane (B168953). This deoxygenation is a fundamental transformation in organic synthesis.

More complex multi-step syntheses utilize hydrazones to construct heterocyclic rings. For instance, a general strategy involves the in-situ generation of a hydrazone from an aldehyde, which is then oxidized to create a diazo intermediate. This highly reactive species can then undergo a [3+2] cycloaddition reaction with an alkene to form pyrazoline heterocycles, a process that has been successfully adapted to continuous flow synthesis. rsc.org This demonstrates how a simple aldehyde hydrazone can be a key intermediate in a reaction cascade that rapidly builds molecular complexity. rsc.orgsioc-journal.cn

Precursor Role in Drug Synthesis Research

Functionalization Strategies and Derivative Synthesis

The reactivity of this compound is centered on the C=N imine bond and the adjacent N-N bond, which can act as both electrophilic and nucleophilic centers. nih.gov This dual reactivity allows for a variety of functionalization strategies to synthesize a diverse range of derivatives.

Key transformations include:

Reduction: The C=N bond can be reduced to a C-N single bond to form the corresponding substituted hydrazine (B178648). Catalytic hydrogenation is a common method for this transformation. acs.org

Hydrolysis: Under acidic conditions, the hydrazone can be hydrolyzed back to its constituent aldehyde (propanal) and hydrazine (propylhydrazine). This reactivity allows hydrazones to be used as protecting groups for carbonyls. fiveable.me

Cycloaddition: Acting as a precursor to diazo compounds or as part of a larger conjugated system, the hydrazone moiety can participate in cycloaddition reactions to form five- or six-membered heterocyclic rings. researchgate.net

Alkylation: The carbon atom alpha to the C=N bond (originating from propanal) can be deprotonated to form a carbanionic species. This nucleophile can then be alkylated, providing a powerful method for C-C bond formation. nih.gov

Potential Functionalization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Purpose | Source(s) |

|---|---|---|---|---|

| Reduction | H₂, Metal Catalyst (e.g., Ni, Pd) | Substituted Hydrazine | C=N to C-N conversion | acs.org |

| Hydrolysis | H₃O⁺ | Aldehyde + Hydrazine | Deprotection of carbonyl | fiveable.me |

| Alkylation (via aza-enamine) | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated Hydrazone | C-C bond formation | nih.gov |

| Cycloaddition (as precursor) | 1. Oxidation (e.g., MnO₂) 2. Alkene | Pyrazoline | Heterocycle synthesis | rsc.org |

Investigations into Stereoselective and Enantioselective Transformations

The field of asymmetric synthesis seeks to create chiral molecules with a specific three-dimensional arrangement (stereochemistry). Propanal, the aldehyde precursor to this compound, possesses a prochiral methylene group (the -CH₂- between the methyl group and the carbonyl). Once the hydrazone is formed, this methylene group remains prochiral. Any reaction that introduces a new substituent at this position can potentially generate a new stereocenter. If this reaction can be controlled to produce one enantiomer preferentially over the other, it is an enantioselective transformation.

While specific enantioselective reactions documented for this compound itself are not widely reported in literature, extensive research on analogous hydrazone systems provides a clear blueprint for such investigations. The primary strategies involve the use of chiral catalysts. purdue.eduacs.org

Transition Metal Catalysis: Chiral ligands coordinated to transition metals (such as rhodium, nickel, or iridium) can create a chiral environment around the hydrazone substrate. acs.orgpurdue.edu This has been used effectively for the asymmetric hydrogenation of the C=N bond in N-acyl hydrazones, producing chiral hydrazines with excellent enantioselectivity (up to >99% ee). acs.org

Organocatalysis: Small, chiral organic molecules can also act as catalysts. Chiral phosphoric acids, derived from scaffolds like BINOL, have been shown to catalyze enantioselective cycloadditions of hydrazones. acs.org Similarly, alkaloids like quinine (B1679958) have been used to catalyze the asymmetric aza-Henry reaction of N-benzoyl hydrazones, creating two new stereocenters with good control. csic.es

Auxiliary-Based Methods: Another approach involves attaching a chiral auxiliary to the hydrazone before the key reaction. The well-known SAMP/RAMP hydrazone chemistry, for example, allows for highly diastereoselective alkylation of the alpha-carbon. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched product. nih.gov

Given these established methodologies, this compound is a viable substrate for investigations into stereoselective transformations. The development of a catalytic, enantioselective alkylation or addition reaction involving this simple hydrazone would represent a valuable tool for the synthesis of chiral building blocks. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propanal |

| Propylhydrazine (B1293729) |

| Propane |

| Pyrazoline |

| Pyrazole |

| Oxadiazole |

| Triazole |

| BINOL (1,1'-Bi-2-naphthol) |

Analytical Methodologies for Propanal, Propylhydrazone Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

The definitive identification and structural confirmation of Propanal, propylhydrazone (B13424999) are accomplished through a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data is proprietary and held in databases like SpectraBase, the availability of ¹³C NMR spectra for Propanal, propylhydrazone has been documented. nih.gov This technique allows researchers to identify the number of unique carbon atoms in the molecule and their chemical environment, which is crucial for confirming the propyl and propylidene moieties and the C=N double bond characteristic of the hydrazone. ¹H NMR spectroscopy would complement this by revealing the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment, thus confirming the complete structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electron ionization mass spectrometry data for this compound is available through the National Institute of Standards and Technology (NIST) database. nist.gov This technique involves bombarding the molecule with electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio of the molecular ion (M⁺) confirms the molecular weight (114.19 g/mol ). nih.govnist.gov The fragmentation pattern, which consists of the various smaller ions produced, provides a unique fingerprint that helps to piece together the molecule's structure, further corroborating the identity of the compound.

Chromatographic Methods for Separation and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for volatile compounds like this compound. nist.gov In this method, the sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is identified.

Research has demonstrated the use of GC-MS in the identification of this compound in complex mixtures, such as methanolic plant extracts. ijoear.com In one such analysis, this compound was identified with a retention time of 11.99 minutes. ijoear.com The purity can be determined from the gas chromatogram by comparing the peak area of the target compound to the total area of all peaks. The NIST Chemistry WebBook also lists Gas Chromatography as a key analytical method for this compound. nist.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Retention Time | 11.99 min | ijoear.com |

| Peak Area (%) | 0.02% | ijoear.com |

| Molecular Formula | C₆H₁₄N₂ | ijoear.com |

| Molecular Weight | 114 g/mol | ijoear.com |

| CAS Number | 19718-39-9 | ijoear.com |

Development of In-Situ Monitoring Techniques for Reactions

The development of in-situ monitoring techniques allows for the real-time tracking of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. For hydrazone synthesis, these methods are crucial for process optimization and safety.

Techniques such as infrared (IR) spectroscopy are utilized for the in-situ monitoring of reactions that form hydrazones. acs.orgnih.gov For instance, ReactIR, a type of in-situ IR spectroscopy, can be used to follow the progress of a reaction by monitoring the disappearance of the characteristic carbonyl (C=O) stretch of the starting aldehyde and the appearance of the imine (C=N) stretch of the hydrazone product. acs.orgnih.gov This allows for precise determination of the reaction endpoint, preventing the formation of side products that may occur with extended reaction times or under suboptimal conditions. chimia.ch

Similarly, UV-visible spectroscopy can be employed for in-situ analysis, particularly when the reactants and products have distinct chromophores. chimia.ch As the reaction from an aldehyde and a hydrazine (B178648) to a hydrazone progresses, the changes in electronic absorption can be measured to determine the concentration profiles of the species involved. chimia.ch These real-time analytical methods are instrumental in developing a deeper understanding of the reaction chemistry and in establishing robust and efficient synthetic protocols. rsc.org

Occurrence and Formation in Complex Chemical Systems

Identification in Biomass Conversion Processes (e.g., Hydrothermal Carbonization Water-Phase Analysis)

Hydrothermal carbonization (HTC) is a thermochemical process that converts wet biomass into a solid, coal-like substance known as hydrochar. mdpi.comjeeng.net This process also generates a liquid byproduct, the process water or aqueous phase, which contains a complex mixture of organic compounds. mdpi.comscirp.org

While direct identification of propanal, propylhydrazone (B13424999) in HTC process water is not explicitly detailed in the provided search results, the foundational chemistry for its formation is present. The aqueous phase of bio-oil, a product of biomass pyrolysis, is known to contain a variety of aldehydes and ketones, including propanal. nrel.goveeer.org Bio-oil itself is a complex mixture of an oily and an aqueous phase. scirp.orgeeer.org The conversion of biomass can be influenced by various catalysts, which can alter the composition of the resulting bio-oil and bio-gas. mdpi.com

The formation of hydrazones, such as propanal, propylhydrazone, occurs through the reaction of a hydrazine (B178648) with an aldehyde or ketone. wikipedia.orgalcrut.com In the context of biomass conversion, if a source of propylhydrazine (B1293729) were present, it would readily react with the propanal found in the aqueous phase to form this compound. The reaction is a condensation reaction where a molecule of water is eliminated. nih.gov

Interactive Data Table: Compounds Identified in Bio-oil Aqueous Phase

| Compound | Chemical Class | Potential Role in Hydrazone Formation |

| Propanal | Aldehyde | Reactant for this compound formation |

| Acetaldehyde | Aldehyde | Potential reactant for other hydrazone formations |

| Furfural | Aldehyde | Potential reactant for other hydrazone formations |

| Hydroxyacetaldehyde | Aldehyde | Potential reactant for other hydrazone formations |

This table is generated based on compounds identified in the aqueous phase of bio-oils. nrel.gov

Pathways of Formation in Environmental or Atmospheric Chemical Contexts

The formation of hydrazones is a known reaction in environmental and atmospheric chemistry, often catalyzed by acidic conditions. nih.gov The general mechanism involves the proton-catalyzed attack of a hydrazine on the carbonyl carbon of an aldehyde or ketone. nih.gov This is followed by dehydration to form the hydrazone. nih.gov The reaction rate is typically fastest at a pH of around 4.5. nih.gov

In the atmosphere, volatile organic compounds (VOCs), which can include aldehydes like propanal, undergo various chemical transformations. fz-juelich.de The oxidation of trace gases is a key process in determining atmospheric composition. fz-juelich.de While specific studies on the atmospheric formation of this compound are not available in the search results, the fundamental reaction mechanism is well-established. If both propanal and propylhydrazine were present in the atmosphere, their reaction to form this compound would be chemically plausible, especially in the presence of acidic aerosols or cloud water. fz-juelich.de

The study of atmospheric chemistry involves complex reaction mechanisms, often modeled using computational software to predict the fate of various compounds. data.gov.uk The formation of hydrazones can be influenced by the presence of other atmospheric components and conditions.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Propanal, propylhydrazone (B13424999) Synthesis

The traditional synthesis of hydrazones, including Propanal, propylhydrazone, often involves the condensation reaction between an aldehyde (propanal) and a hydrazine (B178648) (propylhydrazine), which may utilize volatile organic solvents and acid catalysts. evitachem.com The future of its synthesis is increasingly geared towards environmentally benign methodologies that align with the principles of green chemistry.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions. aip.org For the synthesis of this compound, microwave irradiation can offer significant advantages over conventional heating, such as shorter reaction times, higher yields, and often, the elimination of solvents. rsc.orgresearchgate.net Research in this area will likely focus on optimizing reaction conditions to maximize efficiency and purity. aip.org

Solvent-Free and Aqueous Media Synthesis: Moving away from hazardous organic solvents is a core tenet of green chemistry. The development of solvent-free mechanochemical methods, such as ball-milling, presents a promising alternative for the synthesis of hydrazones. rsc.org These methods are not only environmentally friendly but can also lead to the formation of highly pure products without the need for extensive purification. rsc.org Additionally, conducting the synthesis in aqueous media, potentially with the aid of greener catalysts like acetic acid instead of strong mineral acids, is another viable and sustainable approach being explored. orientjchem.org

Catalyst-Free Synthesis: The exploration of catalyst-free reaction conditions, particularly under microwave irradiation, is a significant trend. rsc.org For a simple condensation like the formation of this compound, optimizing conditions to proceed without any catalyst would represent a major step towards an ideal green synthesis.

The following table summarizes potential green synthesis methods applicable to this compound:

Interactive Data Table: Green Synthesis Strategies for Hydrazones| Synthesis Method | Key Advantages | Potential for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, potential for solvent-free conditions. aip.orgresearchgate.net | High potential for rapid and efficient synthesis. |

| Solvent-Free Mechanochemistry | Eliminates bulk solvents, high purity of products, energy-efficient. rsc.org | Promising for a clean, waste-minimizing production process. |

| Synthesis in Aqueous Media | Environmentally benign solvent, reduced toxicity and flammability. orientjchem.org | Feasible, especially with green acid catalysts. |

| Catalyst-Free Microwave Synthesis | Avoids catalyst cost, separation, and toxicity issues. rsc.org | Ideal for simplifying the reaction and purification process. |

Elucidation of Unexplored Reaction Pathways and Catalysis

Beyond its synthesis, the future of this compound chemistry lies in exploring its reactivity in novel, catalyzed transformations. The C=N bond and the adjacent N-N bond offer a rich playground for synthetic innovation.

Future research will likely focus on:

Transition-Metal Catalysis: The use of transition metals like palladium, rhodium, and gold has opened up new avenues for hydrazone functionalization. bohrium.comnih.gov For this compound, this could involve:

C-H Activation: Rhodium(III)-catalyzed C-H activation of aldehyde hydrazones has been used to synthesize functionalized 1H-indazoles. rsc.org Similar strategies could be developed to use the propylhydrazone moiety as a directing group to functionalize the propanal backbone or the propyl group.

Coupling Reactions: Palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis. Research into the coupling of this compound with various partners could lead to the synthesis of complex molecules. nih.gov

Hydrohydrazidation: Gold-catalyzed hydrohydrazidation of alkynes provides access to substituted keto-N-acylhydrazones. organic-chemistry.org Exploring analogous reactions with this compound could yield novel structures.

Organocatalysis: Aniline and its derivatives have been identified as effective nucleophilic catalysts for hydrazone formation, operating even at neutral pH. nih.govacs.org Future work could involve developing more efficient organocatalysts for the synthesis of this compound, which would be particularly valuable for applications in biological systems or sensitive materials. acs.org

Electrochemistry: The electrooxidation of benzylic C(sp³)–H bonds to form hydrazones without the need for chemical oxidants is a recent green innovation. organic-chemistry.org Applying electrochemical methods to the synthesis or further transformation of this compound is a promising and unexplored area.

Reactions with Carbon Dioxide: The reaction of hydrazones with CO2 is an emerging field for carbon fixation. mdpi.com Investigating the reactivity of this compound with CO2 could lead to the synthesis of valuable carbamates or heterocyclic compounds. mdpi.com

Synergistic Experimental and Computational Research Initiatives

The synergy between experimental and computational chemistry is becoming indispensable for a deep understanding of molecular systems. For this compound, this integrated approach will be crucial for predicting its properties and guiding experimental design.

Key areas for synergistic research include:

Conformational and Structural Analysis: Density Functional Theory (DFT) calculations can predict the most stable conformations (e.g., E/Z isomers) of this compound in different environments (gas phase, various solvents). mdpi.com These theoretical predictions can be validated and refined by experimental techniques like NMR spectroscopy and single-crystal X-ray diffraction. mdpi.com

Spectroscopic Characterization: Computational methods can accurately predict spectroscopic data such as IR, 1H-NMR, and 13C-NMR spectra. acs.orgnih.gov This allows for a detailed assignment of experimental spectra and provides confidence in the structural characterization of newly synthesized derivatives of this compound.

Reactivity and Mechanistic Studies: DFT calculations are powerful tools for elucidating reaction mechanisms, calculating activation energies, and identifying transition states. rsc.orgbeilstein-journals.org For the novel catalytic reactions mentioned in the previous section, computational studies can provide invaluable insights into the catalytic cycle and the factors controlling selectivity, thereby accelerating the development of new synthetic methods. beilstein-journals.org

Prediction of Properties: Global reactivity descriptors derived from DFT, such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, can be used to predict the reactivity and kinetic stability of this compound and its derivatives. scirp.orgnih.gov This theoretical screening can help identify promising candidates for specific applications, such as in materials science or as bioactive molecules.

Interactive Data Table: Synergistic Research Approaches

| Research Area | Experimental Techniques | Computational Methods | Expected Outcome |

|---|---|---|---|

| Structural Elucidation | NMR, X-ray Crystallography, IR | DFT Geometry Optimization | Accurate 3D structure and conformational preferences. mdpi.com |

| Spectroscopic Analysis | 1H-NMR, 13C-NMR, IR, UV-Vis | TD-DFT, GIAO method | Confident assignment of spectral data. acs.orgnih.gov |

| Reaction Mechanisms | Kinetic studies, Intermediate trapping | DFT Transition State Search | Detailed understanding of reaction pathways. rsc.orgbeilstein-journals.org |

| Property Prediction | N/A | FMO analysis, Global Reactivity Descriptors | Rational design of molecules with desired properties. scirp.orgnih.gov |

Exploration of this compound in Advanced Materials Science Research

The inherent chemical properties of the hydrazone linkage—its dynamic nature and ability to participate in hydrogen bonding and metal coordination—make it an attractive building block for advanced functional materials. numberanalytics.comrsc.org While specific research on this compound in this area is nascent, the broader field of hydrazone-based materials provides a clear roadmap for future exploration.

Emerging trends include:

Molecular Switches: Hydrazones can undergo reversible E/Z isomerization in response to stimuli like light or pH, making them excellent candidates for molecular switches. acs.org this compound could be functionalized to create switches that can control the properties of larger systems, such as polymers or liquid crystals, on a molecular level. acs.orgresearchgate.net

Chemosensors: The hydrazone moiety is an effective binding site for ions and small molecules. researchgate.net By incorporating this compound into larger chromophoric or fluorophoric systems, it could be developed into a selective sensor for detecting specific metal ions, anions, or even explosives through colorimetric or fluorescent changes. nih.govacs.org

Self-Healing and Reversible Polymers: The reversibility of the hydrazone bond, particularly its susceptibility to hydrolysis under acidic conditions, can be harnessed to create dynamic materials. researchgate.net Incorporating this compound as a cross-linker in a polymer network could lead to materials that are self-healing, reprocessable, and recyclable, contributing to a circular materials economy. researchgate.net

Nonlinear Optics (NLO): Hydrazone derivatives have been investigated as crystalline materials for nonlinear optical applications due to their potential for high polarizability. acs.org The electronic properties of this compound could be tuned through synthetic modification to explore its potential in this high-tech field.

The table below lists the names of the chemical compounds mentioned in this article.

Q & A

Q. Q1. What are the standard methods for synthesizing propanal propylhydrazone, and how do reaction conditions influence yield?

Methodological Answer: Propanal propylhydrazone is synthesized via condensation of propanal (CH₃CH₂CHO) with hydrazine derivatives (e.g., NH₂NH₂). Key parameters include:

- Molar ratio : A 1:1 stoichiometry minimizes side reactions like over-alkylation .

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency by stabilizing intermediates.

- Temperature : Room temperature (25°C) is typical, but elevated temperatures (40–60°C) may accelerate kinetics without compromising purity .

- Purification : Column chromatography or recrystallization isolates the hydrazone derivative, with yields typically 70–85% .

Q. Q2. How is propanal propylhydrazone characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

- NMR : ¹H NMR identifies characteristic peaks:

- FT-IR : Stretching frequencies for C=N (1640–1690 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm hydrazone formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 141.079 for C₆H₁₂N₂) .

Advanced Research Questions

Q. Q3. How can interference from propanal and glyoxal in acetone quantification (e.g., via PTR-MS) be corrected when analyzing propanal propylhydrazone derivatives?

Methodological Answer: In atmospheric studies, propanal derivatives interfere with acetone detection at m/z 58. Correction involves:

Branching ratios : Use literature values for propanal and glyoxal reactivity (e.g., Spanel et al., 1997; Cappellin et al., 2012) .

Data subtraction : Apply formula:

Where and are instrument-specific response factors .

Validation : Cross-check with DNPH-HPLC data to confirm accuracy .

Q. Q4. What experimental designs mitigate threats to validity in studying propanal propylhydrazone’s reactivity under catalytic conditions?

Methodological Answer:

- Internal Validity :

- External Validity :

- Mitigation strategies :

Q. Q5. How can contradictions in thermodynamic vs. kinetic product distributions be resolved in propanal propylhydrazone hydrogenation studies?

Methodological Answer:

- Case Study : Propanal hydrogenation over Au catalysts yields propan-1-ol (thermodynamic product) but negligible propan-2-ol (kinetic product) .

- Resolution strategies :

- Temperature-programmed desorption (TPD) : Identify adsorbed intermediates to clarify reaction pathways .

- DFT calculations : Model transition states to explain preferential pathways (e.g., lower activation energy for propan-1-ol) .

- In situ spectroscopy : Use IR or Raman to track hydrazone decomposition during catalysis .

Methodological Frameworks

Q. Table 1. Analytical Techniques for Propanal Propylhydrazone Detection

Q6. How do FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to formulating research questions on propanal propylhydrazone?

Methodological Answer:

- Feasible : Ensure access to hydrazine derivatives and catalysts (e.g., AgCl/Au) .

- Novel : Explore understudied applications (e.g., propanal propylhydrazone as a ligand in coordination chemistry) .

- Ethical : Adhere to safety protocols for handling hydrazine (toxic) and DNPH derivatives (carcinogenic) .

- Relevant : Align with gaps in atmospheric chemistry (e.g., carbonyl trapping) or synthetic methodology .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies between computational predictions and experimental outcomes in propanal propylhydrazone studies?

Methodological Answer:

- Root-cause analysis :

- Resolution workflow :

- Replicate calculations with higher basis sets (e.g., cc-pVTZ).

- Use deuterated solvents in NMR to confirm hydrazone stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.